molecular formula C11H13BrN2O2 B8508879 3-(4-bromophenoxy)-N-methylazetidine-1-carboxamide

3-(4-bromophenoxy)-N-methylazetidine-1-carboxamide

Cat. No. B8508879
M. Wt: 285.14 g/mol
InChI Key: KATGYFCSNHCTSU-UHFFFAOYSA-N
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Patent
US05068231

Procedure details

A stirred solution of 5.8 g (0.02 mole) of 3-(4-bromophenoxy)-1-azetidinecarbonyl chloride in 20 ml of tetrahydrofuran was treated with 4.7 g (0.06 mole) of 40% aqueous monomethylamine and stirring continued for 18 hr. The reaction mixture was diluted with 200 ml of water and the solid which separated was collected by filtration, 5.7 g. Recrystallization from ethanol-water yielded 4.9 g (85.9%) of fine white crystals, m.p. 135°-137° C.
Name
3-(4-bromophenoxy)-1-azetidinecarbonyl chloride
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85.9%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH:7]2[CH2:10][N:9]([C:11](Cl)=[O:12])[CH2:8]2)=[CH:4][CH:3]=1.[CH3:16][NH2:17]>O1CCCC1.O>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH:7]2[CH2:10][N:9]([C:11]([NH:17][CH3:16])=[O:12])[CH2:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
3-(4-bromophenoxy)-1-azetidinecarbonyl chloride
Quantity
5.8 g
Type
reactant
Smiles
BrC1=CC=C(OC2CN(C2)C(=O)Cl)C=C1
Name
Quantity
4.7 g
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration, 5.7 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(OC2CN(C2)C(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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